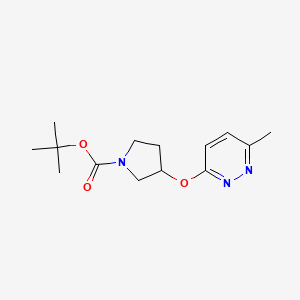

tert-Butyl 3-((6-methylpyridazin-3-yl)oxy)pyrrolidine-1-carboxylate

Description

tert-Butyl 3-((6-methylpyridazin-3-yl)oxy)pyrrolidine-1-carboxylate is a pyrrolidine-based heterocyclic compound featuring a pyridazine ring substituted with a methyl group at the 6-position. The molecule combines a tert-butyl carbamate-protected pyrrolidine scaffold with a pyridazine ether linkage. This structural motif is common in medicinal chemistry, particularly for kinase inhibitors and central nervous system (CNS) agents, due to its ability to modulate solubility, bioavailability, and target binding . For example, tert-butyl 3-((4-bromoisoquinolin-6-yl)oxy)pyrrolidine-1-carboxylate (a related isoquinoline derivative) was synthesized via Method C with a 50% yield, indicating feasible synthetic routes for such scaffolds .

Properties

IUPAC Name |

tert-butyl 3-(6-methylpyridazin-3-yl)oxypyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O3/c1-10-5-6-12(16-15-10)19-11-7-8-17(9-11)13(18)20-14(2,3)4/h5-6,11H,7-9H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVZILKWVDNDAAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)OC2CCN(C2)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-((6-methylpyridazin-3-yl)oxy)pyrrolidine-1-carboxylate typically involves the following steps:

Formation of the Pyrrolidine Ring: : The pyrrolidine ring can be synthesized through cyclization reactions involving amino acids or their derivatives.

Introduction of the Methyl Group: : The methyl group can be introduced using reagents such as methyl iodide or dimethyl sulfate.

Attachment of the tert-Butyl Ester Group: : The tert-butyl ester group is usually introduced using tert-butyl chloroformate in the presence of a base.

Industrial Production Methods

In an industrial setting, the compound is produced through large-scale chemical reactions that ensure high purity and yield. The process involves the use of reactors and purification techniques such as distillation and crystallization to obtain the final product.

Chemical Reactions Analysis

Tert-Butyl 3-((6-methylpyridazin-3-yl)oxy)pyrrolidine-1-carboxylate: undergoes various types of chemical reactions, including:

Oxidation: : The compound can be oxidized to form derivatives with different functional groups.

Reduction: : Reduction reactions can be used to modify the compound's structure.

Substitution: : Substitution reactions can introduce different substituents at various positions on the molecule.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: : Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: : Reagents like alkyl halides and amines are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, which can have different biological and chemical properties.

Scientific Research Applications

Scientific Research Applications of tert-Butyl 3-((6-methylpyridazin-3-yl)oxy)pyrrolidine-1-carboxylate

This compound is a chemical compound with the molecular formula C14H21N3O3 . It features a pyrrolidine ring substituted with a tert-butyl ester and a 6-methylpyridazinyl ether group. This compound is also known by its CAS number 1420853-94-6 . It is used in chemistry, biology, medicine, and industry.

Chemical Properties and Structure

The key properties of this compound include:

- IUPAC Name: tert-butyl 3-(6-methylpyridazin-3-yl)oxypyrrolidine-1-carboxylate

- Molecular Formula: C14H21N3O3

- Molecular Weight: 279.33 g/mol

- CAS Number: 1420853-94-6

Chemical Reactions

This compound undergoes several types of chemical reactions:

- Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate and hydrogen peroxide to form derivatives with different functional groups.

- Reduction: Reduction reactions can be used to modify the compound’s structure using reducing agents such as lithium aluminum hydride and sodium borohydride.

- Substitution: Substitution reactions can introduce different substituents at various positions on the molecule using reagents like alkyl halides and amines.

Scientific Research Applications

This compound has applications in various scientific fields:

- Chemistry: It serves as a building block in organic synthesis and as a reagent in various chemical reactions.

- Biology: The compound is studied for its potential biological activity, including its effects on enzymes and receptors.

- Medicine: It is investigated for its therapeutic potential in treating various diseases.

- Industry: The compound is used in the development of new materials and chemicals.

Biological Activities

Research suggests that compounds similar to this compound exhibit several pharmacological activities:

- Antimicrobial Activity: Related pyrrolidine derivatives possess antimicrobial properties against various bacterial strains.

- Cytotoxic Effects: Some derivatives have been evaluated for their cytotoxic effects on cancer cell lines, indicating potential in cancer therapy.

- Neuroprotective Effects: Compounds with similar structures have demonstrated neuroprotective effects in models of neurodegenerative diseases.

Mechanism of Action

The mechanism by which tert-Butyl 3-((6-methylpyridazin-3-yl)oxy)pyrrolidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to changes in cellular processes and biological functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares tert-Butyl 3-((6-methylpyridazin-3-yl)oxy)pyrrolidine-1-carboxylate with structurally analogous compounds, focusing on substituents, molecular properties, and functional differences.

Structural and Functional Insights

- Pyridazine vs. Pyridine/Isoquinoline Cores: The target compound’s pyridazine ring (two adjacent nitrogen atoms) offers distinct electronic properties compared to pyridine or isoquinoline derivatives. Pyridazine’s electron-deficient nature may enhance interactions with aromatic residues in biological targets, whereas pyridine/isoquinoline derivatives (e.g., compound 35) prioritize bulkier substituents for steric effects .

- Substituent Effects :

- Stereochemical Considerations : Chiral analogs like (R)-tert-Butyl 3-((6-ethoxypyrimidin-4-yl)oxy)pyrrolidine-1-carboxylate emphasize the role of stereochemistry in target selectivity, a factor less explored in the achiral target compound.

Biological Activity

The compound tert-Butyl 3-((6-methylpyridazin-3-yl)oxy)pyrrolidine-1-carboxylate , also known by its CAS number 1264035-38-2 , is a pyrrolidine derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.

Chemical Structure and Properties

- Chemical Formula : CHNO

- Molecular Weight : 281.34 g/mol

- Synonyms : (R)-tert-Butyl 3-((6-methylpyridazin-3-yl)oxy)pyrrolidine-1-carboxylate, (R)-3-(6-Methyl-pyridazin-3-yloxy)-pyrrolidine-1-carboxylic acid tert-butyl ester

The structure of the compound features a pyrrolidine ring substituted with a tert-butyl ester and a 6-methylpyridazinyl ether group, which may contribute to its biological properties.

Pharmacological Properties

Research indicates that compounds similar to this compound exhibit various pharmacological activities, including:

- Antimicrobial Activity : Studies have shown that related pyrrolidine derivatives possess significant antimicrobial properties against various bacterial strains.

- Cytotoxic Effects : Some derivatives have been evaluated for their cytotoxic effects on cancer cell lines, indicating potential in cancer therapy.

- Neuroprotective Effects : Compounds with similar structures have demonstrated neuroprotective effects in models of neurodegenerative diseases.

The exact mechanism of action for this compound remains under investigation. However, it is hypothesized that the compound may interact with specific receptors or enzymes involved in cellular signaling pathways, influencing cell proliferation and apoptosis.

Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry explored the antimicrobial efficacy of several pyrrolidine derivatives. This compound was found to inhibit the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µg/mL.

Study 2: Cytotoxicity in Cancer Cells

In vitro assays conducted on human cancer cell lines revealed that this compound exhibited IC values ranging from 15 to 25 µM, suggesting moderate cytotoxicity. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway.

Data Table: Biological Activity Summary

Q & A

Q. Basic Research Focus

- Spectroscopic Techniques :

- Chromatography : HPLC with UV detection (λ ~254 nm) ensures purity >95% .

Advanced Insight : For stereoisomer identification, use chiral HPLC or NOESY NMR to resolve rotamers, as observed in tert-butyl carbamate derivatives .

What strategies address contradictions in reported synthetic yields for this compound?

Advanced Research Focus

Discrepancies in yields (e.g., 47% vs. 92% in similar syntheses) arise from:

- Reagent Quality : Impurities in starting materials (e.g., tert-butyl esters) reduce efficiency. Use freshly distilled triethylamine and anhydrous solvents .

- Reaction Monitoring : Employ TLC or in-situ IR to track intermediate formation and adjust reaction times .

- Side Reactions : Competing pathways (e.g., over-alkylation) can be suppressed by slow addition of reagents or lower temperatures .

Methodological Recommendation : Reproduce literature protocols with strict control of moisture and oxygen, and document deviations systematically.

How can regioselectivity in the coupling of pyrrolidine and pyridazine moieties be optimized?

Advanced Research Focus

Regioselectivity challenges stem from multiple reactive sites on pyridazine. Strategies include:

- Directing Groups : Introduce temporary protecting groups (e.g., sulfonyl or nitro) to steer coupling to the 3-position of pyridazine .

- Catalysis : Use Pd-catalyzed cross-coupling (e.g., Buchwald-Hartwig) for C–O bond formation, which enhances selectivity .

- Computational Modeling : DFT calculations predict favorable transition states for specific regioisomers, guiding experimental design .

Data-Driven Approach : Compare reaction outcomes using different leaving groups (e.g., iodide vs. bromide) on pyridazine, as halogen reactivity impacts selectivity .

What are the key applications of this compound in medicinal chemistry research?

Advanced Research Focus

The compound serves as:

- Pharmaceutical Intermediate : For kinase inhibitors or GPCR modulators, leveraging the pyrrolidine scaffold’s conformational flexibility .

- PROTAC Development : The tert-Boc group enables facile conjugation to E3 ligase ligands .

- Biological Probes : Radiolabeled derivatives (e.g., with ¹²⁵I) can study target engagement in vitro .

Case Study : Analogues like tert-butyl 3-((4-iodophenyl)carbamoyl)oxy)pyrrolidine-1-carboxylate exhibit nanomolar activity in enzyme inhibition assays, highlighting therapeutic potential .

How should researchers handle stability and storage issues for this compound?

Q. Basic Research Focus

- Storage : Store at 2–8°C in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis of the Boc group .

- Stability Assessment : Monitor degradation via accelerated stability studies (40°C/75% RH for 4 weeks) and HPLC .

Advanced Insight : Lyophilization improves long-term stability for hygroscopic batches, as demonstrated for related pyrrolidine derivatives .

What analytical methods resolve stereochemical uncertainties in derivatives of this compound?

Q. Advanced Research Focus

- Chiral Resolution : Use chiral stationary phases (e.g., Chiralpak AD-H) for HPLC separation of enantiomers .

- X-ray Crystallography : Confirm absolute configuration for crystalline derivatives .

- VCD (Vibrational Circular Dichroism) : Provides stereochemical data for non-crystalline samples .

Methodological Note : Combine multiple techniques (e.g., NMR coupling constants and optical rotation) to cross-validate results .

How can researchers mitigate toxicity concerns during handling?

Q. Basic Research Focus

- Safety Protocols : Follow GHS guidelines (e.g., P210: avoid ignition sources) due to flammability of tert-butyl esters .

- Waste Disposal : Quench reaction mixtures with aqueous NaHCO₃ before disposal to neutralize residual reagents .

Advanced Insight : Use computational tools (e.g., ADMET Predictor™) to pre-screen derivatives for mutagenicity or hepatotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.